

Spectroscopic data of trans-3-Nonene (NMR, IR, MS)

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Compound of Interest

Compound Name: *trans-3-Nonene*

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An In-depth Technical Guide to the Spectroscopic Data of **trans-3-Nonene**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **trans-3-nonene**, a nine-carbon alkene with a double bond located between the third and fourth carbon atoms. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the principles behind spectral features, providing a framework for unambiguous structural elucidation. Methodologies for data acquisition are outlined, and key spectral data are presented in clear, tabular formats. Visual diagrams created using Graphviz are employed to illustrate molecular structure and analytical workflows, ensuring a thorough understanding of the spectroscopic characterization of this compound.

Molecular Structure of trans-3-Nonene

trans-3-Nonene is an aliphatic hydrocarbon with the chemical formula C_9H_{18} . Its structure consists of a nine-carbon chain with a double bond in the trans configuration between carbons 3 and 4. The trans geometry refers to the arrangement where the substituent groups are on opposite sides of the double bond, leading to a less sterically hindered and generally more stable isomer compared to its cis counterpart.

Caption: Molecular Structure of **trans-3-Nonene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ^1H and ^{13}C nuclei, a detailed structural map can be constructed.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **trans-3-nonene** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The deuterated solvent is essential as it is "invisible" in ^1H NMR and provides a lock signal for the spectrometer.
- **Instrument Setup:** Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
- **Data Acquisition:**
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

^1H NMR Spectral Data Analysis

The ^1H NMR spectrum of **trans-3-nonene** provides a wealth of information through its chemical shifts, integration values, and splitting patterns (multiplicities). The trans configuration is characteristically confirmed by the large coupling constant (J-value) between the vinylic protons.

Protons (Position)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1 (CH ₃)	~0.90	Triplet (t)	3H	~7.0
H-2 (CH ₂)	~2.00	Quintet (quin)	2H	~7.0
H-3, H-4 (CH=CH)	~5.40	Multiplet (m)	2H	J _{trans} \approx 15.0
H-5 (CH ₂)	~1.97	Quartet (q)	2H	~6.8
H-6, H-7, H-8 (CH ₂)	~1.25-1.40	Multiplet (m)	6H	-
H-9 (CH ₃)	~0.88	Triplet (t)	3H	~6.8

Causality Behind Assignments:

- Vinylic Protons (H-3, H-4): These protons are the most deshielded (~5.40 ppm) due to their location on the electron-deficient C=C double bond. Their multiplet appearance arises from coupling to each other and to the adjacent CH₂ groups. The key diagnostic feature is their large coupling constant (J \approx 15 Hz), which is a hallmark of a trans relationship across a double bond.
- Allylic Protons (H-2, H-5): The protons on the carbons adjacent to the double bond (~1.97-2.00 ppm) are deshielded relative to other alkyl protons because of the double bond's proximity.
- Alkyl Protons (H-1, H-6, H-7, H-8, H-9): The remaining alkyl protons appear in the more shielded upfield region of the spectrum (~0.88-1.40 ppm), which is typical for saturated hydrocarbon chains.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. This provides a direct count of the unique carbon environments in the molecule.

Carbon (Position)	Chemical Shift (δ , ppm)
C-1	~14.0
C-2	~25.6
C-3	~131.2
C-4	~124.7
C-5	~34.8
C-6	~31.6
C-7	~22.6
C-8	~22.3
C-9	~13.7

Causality Behind Assignments:

- Olefinic Carbons (C-3, C-4): These carbons are significantly deshielded (~124-132 ppm) and appear in the characteristic region for sp^2 -hybridized carbons in a double bond.
- Alkyl Carbons (C-1, C-2, C-5 to C-9): The remaining sp^3 -hybridized carbons appear in the upfield region of the spectrum (~13-35 ppm). The subtle differences in their chemical shifts are due to their varying distances from the electron-withdrawing double bond.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly effective for identifying the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition

- Sample Preparation: For a liquid sample like **trans-3-nonene**, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: Place the salt plates in the spectrometer's sample holder.

- **Spectrum Collection:** Acquire the spectrum, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates should be taken first and automatically subtracted from the sample spectrum.

IR Spectral Data Analysis

The IR spectrum of **trans-3-nonene** is dominated by absorptions corresponding to C-H bonds and the C=C double bond. The key diagnostic peak is the strong C-H out-of-plane bend for the trans-alkene.

Vibrational Mode	Frequency (cm^{-1})	Intensity
C-H Stretch (sp^2)	~3020	Medium
C-H Stretch (sp^3)	2850-2960	Strong
C=C Stretch	~1670	Weak-Medium
C-H Out-of-Plane Bend	~965	Strong

Causality Behind Assignments:

- **C-H Stretch (sp^2):** The absorption just above 3000 cm^{-1} is characteristic of C-H bonds where the carbon is part of a double or triple bond.
- **C-H Stretch (sp^3):** The strong, complex absorptions below 3000 cm^{-1} are due to the stretching of C-H bonds in the alkyl portions of the molecule.
- **C=C Stretch:** The stretching vibration for a C=C double bond appears in the 1600-1680 cm^{-1} region. For a trans disubstituted alkene, this peak is often weak due to the low dipole moment change during the vibration.
- **C-H Out-of-Plane Bend:** The strong absorption around 965 cm^{-1} is highly diagnostic for a trans-disubstituted double bond. This "wagging" vibration is IR-active and provides definitive evidence for the trans stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Experimental Protocol: MS Data Acquisition

- **Sample Introduction:** Inject a dilute solution of **trans-3-nonene** into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification or through direct infusion.
- **Ionization:** The most common method for a non-polar molecule like this is Electron Ionization (EI). In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

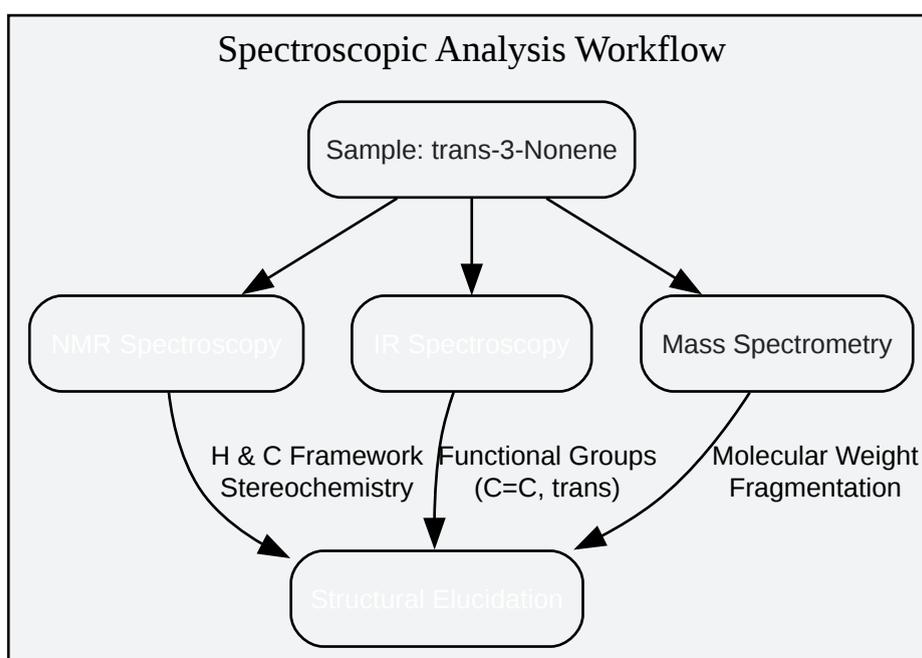
MS Spectral Data Analysis

The mass spectrum reveals the molecular weight and provides structural clues based on how the molecule breaks apart.

m/z	Proposed Fragment	Relative Intensity
126	$[\text{C}_9\text{H}_{18}]^+$ (Molecular Ion, M^+)	Medium
97	$[\text{M} - \text{C}_2\text{H}_5]^+$	Medium
83	$[\text{M} - \text{C}_3\text{H}_7]^+$	Medium
69	$[\text{M} - \text{C}_4\text{H}_9]^+$	Strong
55	$[\text{C}_4\text{H}_7]^+$	Strong
41	$[\text{C}_3\text{H}_5]^+$ (Allyl Cation)	Base Peak

Causality Behind Assignments:

- **Molecular Ion (m/z 126):** The peak at m/z 126 corresponds to the intact molecule with one electron removed, confirming the molecular weight of C₉H₁₈.
- **Fragmentation Pattern:** Alkenes often fragment via cleavage of the bonds allylic to the double bond, as this results in the formation of a stable, resonance-stabilized allylic carbocation. For **trans-3-nonene**, cleavage of the C5-C6 bond leads to the formation of a stable C₄H₇⁺ fragment (m/z 55), while cleavage at other positions can lead to other prominent fragments. The base peak at m/z 41 ([C₃H₅]⁺) is a very common and stable fragment in the mass spectra of many aliphatic compounds.



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Caption: Integrated workflow for the spectroscopic characterization of **trans-3-Nonene**.

Integrated Spectroscopic Analysis

No single technique provides all the necessary structural information. The power of spectroscopic analysis lies in combining the data from multiple methods to build a self-validating conclusion.

- MS confirms the molecular formula is C₉H₁₈ (m/z = 126).

- IR spectroscopy identifies the key functional groups: an alkene (C=C stretch at $\sim 1670\text{ cm}^{-1}$, sp^2 C-H stretch at $\sim 3020\text{ cm}^{-1}$) and confirms its trans stereochemistry (strong C-H bend at $\sim 965\text{ cm}^{-1}$).
- ^{13}C NMR confirms the number of unique carbons (nine) and identifies two as sp^2 hybridized ($\sim 124\text{-}132\text{ ppm}$) and seven as sp^3 hybridized ($\sim 13\text{-}35\text{ ppm}$).
- ^1H NMR provides the final, detailed picture, showing the connectivity of all protons, their chemical environments, and, most critically, confirming the trans geometry through the large vinylic coupling constant ($J \approx 15\text{ Hz}$).

Together, these techniques provide unambiguous and complementary evidence for the structure of **trans-3-nonene**.

References

- Spectral Database for Organic Compounds (SDBS). **trans-3-Nonene** Spectroscopic Data. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [[Link](#)]
- PubChem. **trans-3-Nonene** Compound Summary. National Center for Biotechnology Information, U.S. National Library of Medicine. [[Link](#)]
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